4-amino-N-benzylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is used primarily in research settings.
Vorbereitungsmethoden
The synthesis of 4-amino-N-benzylpiperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and other reagents.
Reaction Conditions: The piperidine is first reacted with benzyl chloride under basic conditions to form N-benzylpiperidine.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
4-amino-N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Wissenschaftliche Forschungsanwendungen
4-amino-N-benzylpiperidine-4-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-amino-N-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
4-amino-N-benzylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-benzylpiperidine: This compound has a similar structure but lacks the carboxamide group, leading to different chemical and biological properties.
4-Benzylpiperidine: This compound lacks both the amino and carboxamide groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C13H19N3O |
---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-amino-N-benzylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H19N3O/c14-13(6-8-15-9-7-13)12(17)16-10-11-4-2-1-3-5-11/h1-5,15H,6-10,14H2,(H,16,17) |
InChI-Schlüssel |
LVLHNILVZVAAOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C(=O)NCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.